(S)-1-(Furan-2-yl)ethyl acetate
Description
(S)-1-(Furan-2-yl)ethyl acetate is a chiral ester derivative featuring a furan ring substituted at the 2-position with an acetylated ethyl group in the (S)-configuration. Its stereochemistry may influence interactions in asymmetric catalysis or biological systems .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
[(1S)-1-(furan-2-yl)ethyl] acetate |
InChI |
InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m0/s1 |
InChI Key |
WOYASPSVTWXGJJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)OC(=O)C |
Canonical SMILES |
CC(C1=CC=CO1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)ethyl acetate typically involves the esterification of (S)-1-(Furan-2-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-2-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetate group can be reduced to form (S)-1-(Furan-2-yl)ethanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: (S)-1-(Furan-2-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(Furan-2-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and acetate group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Acetate Family
Key structural analogs include esters with variations in substituents or stereochemistry:
Key Observations :
Furan-Containing Derivatives
Complex furan-based compounds highlight functional group diversity:
- 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (14): Incorporates naphthofuran and pyrazole rings, synthesized via reflux with sodium acetate. This compound’s extended conjugation suggests applications in materials science or medicinal chemistry, contrasting with the simpler structure of this compound .
Pharmaceutical Furan Derivatives
Compounds like ranitidine-related compound B () feature dimethylamino-methyl-furan groups linked to sulphanyl-ethyl chains. These structures are optimized for H₂ receptor antagonism, whereas this compound lacks such pharmacophoric groups, limiting direct pharmaceutical relevance .
Stereochemical and Functional Group Impact
- Stereochemistry : The (S)-configuration in the target compound may confer distinct chiral recognition properties compared to racemic analogs (e.g., [(2R,3S)-3-acetyloxybutan-2-yl] acetate) .
- Functional Groups: The absence of benzyloxy or amino groups (cf. (1R,2R,3S,4R)-1-(Acetylamino)-...pentan-3-yl acetate in ) simplifies the reactivity profile of this compound, favoring ester hydrolysis or transesterification over complex glycosylation or amidation pathways .
Physical Properties (Inferred)
| Property | This compound | Diethyl oxalate | Ethyl 2-hydroxyacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~170 | 146 | 118 |
| Boiling Point | Moderate (est. 180–200°C) | 185°C | 206°C |
| Solubility | Moderate in polar solvents | High in ethanol | High in water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
